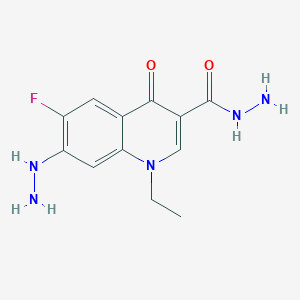

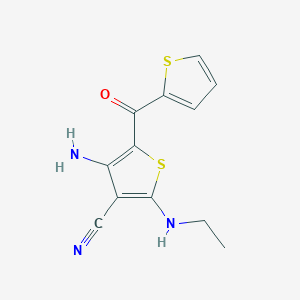

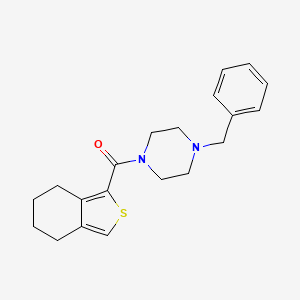

4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives like 4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile often involves multistep reactions, starting from simpler thiophene compounds. One approach involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride to produce ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates, indicating the versatility of thiophene derivatives in synthesis pathways (Maruoka, Yamagata, & Yamazaki, 1993).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by their heterocyclic cores, which significantly influence their chemical behavior and interactions. NMR and X-ray diffraction techniques are commonly used for structural elucidation. For instance, 2-amino-4-(2-naphthyl)thiophene-3-carbonitrile, a related thiophene derivative, has been studied for its structure, revealing the orientation of its naphthalene and thiophene groups nearly perpendicular to one another, highlighting the diverse structural possibilities within thiophene derivatives (Çoruh, Tümer, Vázquez-López, & Demir, 2005).

Chemical Reactions and Properties

Thiophene derivatives engage in a wide array of chemical reactions, underscoring their reactivity and functional versatility. For example, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the compound's ability to act as a precursor for further chemical modifications, leading to products with significant antimicrobial activity (Puthran et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of thiophene derivatives under various conditions. These properties are determined by the compound's molecular structure and influence its application potential. The conformational color polymorphism of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, showing different crystal forms and colors, illustrates the significance of physical properties in the practical use of these compounds (He et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Approaches to Thieno Derivatives : Research by El-Meligie et al. (2020) explores versatile synthetic routes to create thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the potential of thiophene derivatives in developing new chemical entities. This work highlights the adaptability of thiophene compounds in synthesizing complex molecules, potentially including the compound (El-Meligie et al., 2020).

Facile Synthesis Under Aqueous Conditions : A study by Abaee and Cheraghi (2013) presents a four-component Gewald reaction, facilitating the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method signifies an efficient approach to synthesize thiophene derivatives, possibly applicable to the compound of interest (Abaee & Cheraghi, 2013).

Potential Pharmacological Activities

- Pharmacological Activities of Thiophene Derivatives : An investigation by Amr et al. (2010) on novel thiophene derivatives reveals their antiarrhythmic, serotonin antagonist, and antianxiety activities. Such findings suggest that structurally related thiophene compounds, including 4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile, could have significant pharmacological implications (Amr et al., 2010).

Material Science Applications

- Optical and Photovoltaic Properties : Research by Zeyada et al. (2016) on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, a class closely related to thiophene derivatives, showcases the application of these compounds in material sciences, particularly in organic–inorganic photodiode fabrication. The findings indicate the relevance of thiophene derivatives in developing materials with unique optical and photovoltaic properties (Zeyada et al., 2016).

Propiedades

IUPAC Name |

4-amino-2-(ethylamino)-5-(thiophene-2-carbonyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS2/c1-2-15-12-7(6-13)9(14)11(18-12)10(16)8-4-3-5-17-8/h3-5,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBXBBFFDOLOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=C(S1)C(=O)C2=CC=CS2)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)

![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)

![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)